![molecular formula C16H21ClN2O2 B11152147 2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B11152147.png)
2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Chlorination: The indole core is then chlorinated at the 4-position using reagents like N-chlorosuccinimide (NCS) under mild conditions.
Acylation: The chlorinated indole is acylated with 3-(propan-2-yloxy)propylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole-4-carboxylic acid derivatives.
Reduction: Formation of the corresponding indoline derivative.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that indole derivatives, including compounds similar to 2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide, exhibit significant anticancer properties. For instance, studies show that certain indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. A specific focus on the mechanism of action reveals that these compounds may disrupt cell cycle progression and promote cell death in various cancer cell lines, including breast and colon cancer cells .
Neurological Disorders
The potential neuroprotective effects of indole derivatives have garnered attention in recent years. Compounds like this compound may interact with neurotransmitter systems, providing therapeutic avenues for conditions such as depression and anxiety. The modulation of serotonin receptors by indole derivatives is a well-documented phenomenon, suggesting that this compound could have similar effects .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer effects of a series of indole derivatives on human cancer cell lines. The results demonstrated that these compounds exhibited IC50 values significantly lower than standard chemotherapy agents, indicating a potent cytotoxic effect .
Compound Name | IC50 (µM) | Cancer Type |
---|---|---|
Indole Derivative A | 2.5 | MCF-7 (Breast) |
Indole Derivative B | 3.0 | HCT116 (Colon) |
This compound | TBD | TBD |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of indole derivatives. The study found that certain compounds were effective in reducing oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Compound Name | Neuroprotective Effect | Mechanism |
---|---|---|
Indole Derivative C | Significant | Antioxidant activity |
Indole Derivative D | Moderate | Serotonin receptor modulation |
This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloroindole: A simpler indole derivative with similar chemical properties.
N-(3-propoxypropyl)acetamide: A compound with a similar side chain but lacking the indole core.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
Uniqueness
2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide is unique due to its specific combination of the indole core and the 3-(propan-2-yloxy)propyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide?
The compound can be synthesized via amide coupling between 4-chloroindole derivatives and a propan-2-yloxypropylamine intermediate. Key steps include:
- Activation of the carboxylic acid group (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent) .
- Nucleophilic substitution or condensation reactions, as demonstrated for structurally analogous indole-acetamides (e.g., coupling indole-3-acetic acid with substituted amines) .
- Purification via recrystallization or column chromatography to isolate the target compound .
Q. How is the structural integrity of this compound validated in academic research?
Standard characterization methods include:
- NMR spectroscopy : 1H and 13C NMR to confirm indole ring substitution patterns and amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., observed vs. calculated m/z values) .
- X-ray crystallography : For precise determination of molecular conformation, as seen in related dichlorophenyl-acetamide derivatives .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Melting point : Typically 150–200°C for similar indole-acetamides (determined via differential scanning calorimetry) .
- Lipophilicity (LogP) : Estimated using computational tools (e.g., >3.0 for chloro-substituted indoles) to predict membrane permeability .
- Solubility : Tested in DMSO or ethanol for in vitro assays, with solubility challenges addressed via prodrug strategies .
Q. What biological activities have been reported for structurally related indole-acetamides?
Analogous compounds exhibit:
- Anticancer activity : Inhibition of Bcl-2/Mcl-1 proteins (IC50 values <10 μM in leukemia cell lines) .
- Antimicrobial effects : MIC values of 8–32 μg/mL against Gram-positive bacteria for indole derivatives with chloro substituents .
- Enzyme modulation : Interaction with cytochrome P450 isoforms, assessed via fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodologies include:
- Substituent variation : Comparing bioactivity of chloro (electron-withdrawing) vs. methoxy (electron-donating) groups at the indole 4-position .
- Side-chain modifications : Replacing the propan-2-yloxy group with bulkier alkoxy chains to enhance target binding (e.g., piperidinyl or naphthyl groups) .
- Computational docking : Modeling interactions with Bcl-2 proteins to prioritize syntheses (e.g., AutoDock Vina simulations) .
Q. What conformational insights can crystallography provide for this compound?
X-ray studies on related acetamides reveal:
- Dihedral angles : Between the indole ring and amide group (e.g., 44.5°–77.5°), influencing steric interactions with biological targets .
- Hydrogen-bonding networks : N–H⋯O dimers stabilize crystal packing, which may correlate with solubility and stability .
Q. How can contradictory bioactivity data across studies be resolved?
Strategies involve:
- Dose-response standardization : Ensuring consistent assay conditions (e.g., MTT vs. ATP-based cytotoxicity assays) .
- Off-target profiling : Screening against unrelated targets (e.g., kinases) to rule out nonspecific effects .
- Meta-analysis : Comparing IC50 values of indole derivatives with varying substituents to identify trends .
Q. What methodologies improve synthetic yields for low-yield intermediates?
Solutions include:
Properties
Molecular Formula |
C16H21ClN2O2 |
---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-12(2)21-10-4-8-18-16(20)11-19-9-7-13-14(17)5-3-6-15(13)19/h3,5-7,9,12H,4,8,10-11H2,1-2H3,(H,18,20) |
InChI Key |
YQBKNIQVTRKEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CN1C=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
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